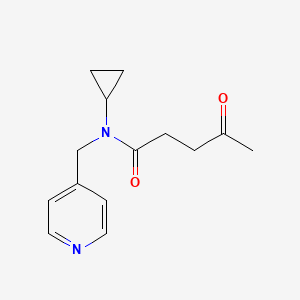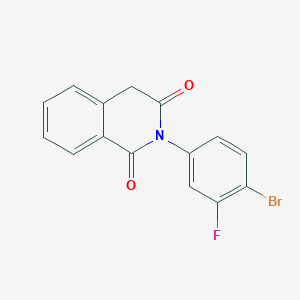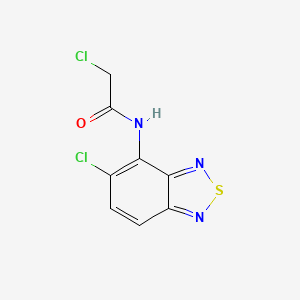
Acenaphthen-5-yl-morpholin-4-yl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphthen-5-yl-morpholin-4-yl-methanone, also known as AMM, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. AMM is a white crystalline powder that has a molecular formula of C18H21NO2 and a molecular weight of 283.36 g/mol.
作用機序
The exact mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone is not yet fully understood. However, it has been proposed that Acenaphthen-5-yl-morpholin-4-yl-methanone exerts its biological activities by inhibiting certain enzymes or receptors in the body. For example, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation.
Biochemical and Physiological Effects:
Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Acenaphthen-5-yl-morpholin-4-yl-methanone has antitumor activity against various cancer cell lines such as MCF-7, HeLa, and A549. Acenaphthen-5-yl-morpholin-4-yl-methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
実験室実験の利点と制限
One of the main advantages of Acenaphthen-5-yl-morpholin-4-yl-methanone is its versatility as a reagent for organic synthesis. Acenaphthen-5-yl-morpholin-4-yl-methanone can be easily synthesized and used as a building block for the synthesis of various compounds. However, one of the limitations of Acenaphthen-5-yl-morpholin-4-yl-methanone is its low solubility in water, which can make it difficult to use in certain biological assays.
将来の方向性
There are several future directions for the research on Acenaphthen-5-yl-morpholin-4-yl-methanone. One of the areas of future research is the development of novel Acenaphthen-5-yl-morpholin-4-yl-methanone derivatives with improved biological activities. Another area of future research is the investigation of the mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone in more detail. Furthermore, the potential applications of Acenaphthen-5-yl-morpholin-4-yl-methanone in drug delivery systems and nanotechnology should be explored.
Conclusion:
In conclusion, Acenaphthen-5-yl-morpholin-4-yl-methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The versatility of Acenaphthen-5-yl-morpholin-4-yl-methanone as a reagent for organic synthesis makes it a valuable tool for the synthesis of various compounds. However, further research is needed to fully understand the mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone and to explore its potential applications in drug delivery systems and nanotechnology.
合成法
The synthesis of Acenaphthen-5-yl-morpholin-4-yl-methanone involves the reaction of acenaphthene, morpholine, and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Acenaphthen-5-yl-morpholin-4-yl-methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, Acenaphthen-5-yl-morpholin-4-yl-methanone has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In organic synthesis, Acenaphthen-5-yl-morpholin-4-yl-methanone has been used as a versatile reagent for the synthesis of various compounds.
特性
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-8-10-20-11-9-18)15-7-6-13-5-4-12-2-1-3-14(15)16(12)13/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSRKRWRNBHAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

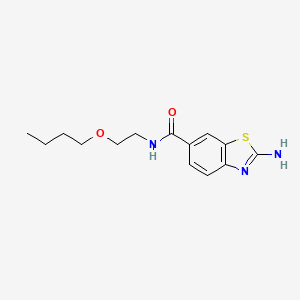
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
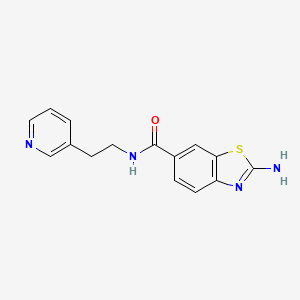
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
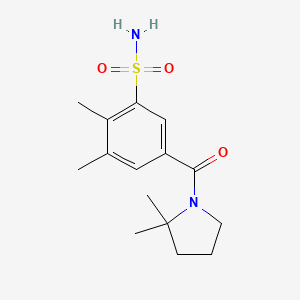
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)

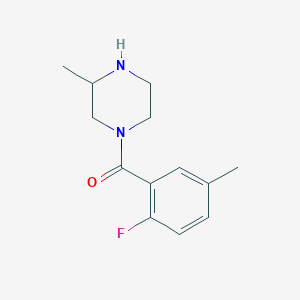
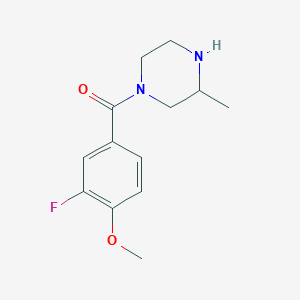
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)
